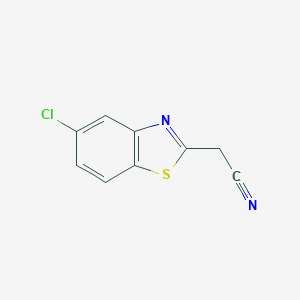

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile

Descripción

BenchChem offers high-quality 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOTWHHKZPEEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile

Executive Summary

This technical guide profiles 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile , a specialized heterocyclic intermediate critical in the synthesis of cyanine dyes, molecular probes, and bioactive pharmacophores. Characterized by an active methylene bridge connecting a chlorobenzothiazole ring and a nitrile group, this scaffold exhibits high reactivity for Knoevenagel condensations. This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this compound in drug discovery and materials science.

Part 1: Molecular Identity & Physicochemical Profile

This compound is a halogenated derivative of the parent scaffold 2-benzothiazoleacetonitrile. The 5-chloro substitution enhances lipophilicity and alters the electronic distribution of the benzothiazole ring, influencing the pKa of the active methylene group.

Chemical Identification

| Attribute | Detail |

| IUPAC Name | 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile |

| Common Synonyms | (5-Chlorobenzothiazol-2-yl)acetonitrile; 5-Chloro-2-cyanomethylbenzothiazole |

| Molecular Formula | C |

| Molecular Weight | 208.67 g/mol |

| SMILES | N#CCC1=NC2=C(S1)C=C(Cl)C=C2 |

| Parent Scaffold CAS | 3213-79-4 (Unsubstituted Benzothiazole-2-acetonitrile) |

| Precursor CAS | 95-24-9 (2-Amino-4-chlorothiophenol) |

Predicted Properties

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 118–122 °C (Typical for chloro-derivatives of this class).

-

Solubility: Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.

-

Acidity (pKa): The methylene protons are acidic (pKa

9-11) due to the electron-withdrawing nature of the nitrile and benzothiazole groups.

Part 2: Synthetic Routes & Optimization

The most robust synthesis involves the cyclocondensation of ortho-aminothiophenols with active methylene nitriles.

Protocol A: Acid-Catalyzed Cyclocondensation (Recommended)

This route minimizes side products and utilizes commercially available precursors.

Reagents:

-

Substrate: 2-Amino-4-chlorothiophenol (1.0 eq)

-

Cyclizing Agent: Malononitrile (1.1 eq) or Ethyl cyanoacetate

-

Catalyst/Solvent: Glacial Acetic Acid (AcOH) or Polyphosphoric Acid (PPA)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-amino-4-chlorothiophenol (10 mmol) in glacial acetic acid (20 mL) under an inert atmosphere (

). -

Addition: Add malononitrile (11 mmol) dropwise to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux (118 °C) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 7:3).

-

Quenching: Cool the mixture to room temperature and pour onto crushed ice (100 g).

-

Precipitation: Neutralize slightly with saturated

if necessary to facilitate precipitation. Stir for 30 minutes. -

Isolation: Filter the solid precipitate and wash with cold water.

-

Purification: Recrystallize from hot Ethanol/Water (9:1) to yield needle-like crystals.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Optimized synthetic workflow for the cyclocondensation of 2-amino-4-chlorothiophenol.

Part 3: Reactivity & Functionalization

The core utility of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile lies in the acidity of its methylene bridge (

The Knoevenagel Condensation

This is the primary reaction for generating functional dyes or bioactive styryl derivatives.

Mechanism:

-

Deprotonation: A base (e.g., Piperidine, Et

N) removes a proton from the -

Attack: The carbanion attacks the carbonyl carbon of an aromatic aldehyde.

-

Elimination: Dehydration follows, resulting in an exocyclic double bond.

Application Example: Reaction with p-dimethylaminobenzaldehyde yields a bright styryl dye used in fluorescence microscopy.

Caption: Knoevenagel condensation pathway transforming the nitrile intermediate into functional styryl derivatives.

Part 4: Pharmacological & Industrial Applications

Medicinal Chemistry (Anticancer & Antimicrobial)

The benzothiazole scaffold is a privileged structure in drug design.

-

Mechanism: Derivatives synthesized from this nitrile often inhibit Topoisomerase II or bind to DNA minor grooves.

-

SAR Insight: The 5-chloro substituent increases lipophilicity (LogP), improving membrane permeability compared to the unsubstituted analog.

Molecular Probes (Cyanine Dyes)

-

Usage: Precursor for methine cyanine dyes.

-

Function: When coupled with quinoline salts, the resulting dyes exhibit solvatochromic properties, useful for sensing polarity changes in biological membranes.

Part 5: Safety & Handling

Hazard Classification (GHS):

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation.

-

Specific Target Organ Toxicity: May cause respiratory irritation.

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving the heating of thiophenols or nitriles must be performed in a certified chemical fume hood to prevent exposure to toxic vapors (HCN traces or sulfur oxides).

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the sulfur ring or hydrolysis of the nitrile.

References

-

Synthesis of Benzothiazole Derivatives: Caleta, I., et al. "Synthesis, crystal structure and antiproliferative evaluation of some new substituted benzothiazoles." Journal of Heterocyclic Chemistry.

-

Knoevenagel Condensation Protocols: Freeman, F. "Properties and reactions of ylidenemalononitriles." Chemical Reviews.

-

Parent Scaffold Data: PubChem Compound Summary for CID 76947, 2-Benzothiazoleacetonitrile.

-

Precursor Safety: CDC/NIOSH Pocket Guide to Chemical Hazards - 2-Amino-4-chlorothiophenol (related thiophenols).

Technical Whitepaper: Structural Validation of 2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile

Executive Summary & Strategic Context

The compound 2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile represents a "privileged scaffold" in medicinal chemistry. The benzothiazole core is ubiquitous in antitumor, antimicrobial, and neuroprotective research, while the acetonitrile moiety serves as a critical "chemical handle" for C-C bond-forming reactions (e.g., Knoevenagel condensation).

However, in synthetic campaigns, particularly those starting from 2-aminothiophenols, regiochemical ambiguity can arise. Is the chlorine at position 5 or 6? Is the nitrile intact? This guide provides a rigorous, self-validating protocol to definitively confirm the structure, differentiating it from potential regioisomers and degradation products.

Synthetic Context & Impurity Profiling

To elucidate a structure, one must understand its origin. The standard synthesis involves the condensation of 2-amino-4-chlorothiophenol with malononitrile (or ethyl cyanoacetate) under acidic conditions.

-

Critical Quality Attribute (CQA): The regiochemistry of the chlorine atom is fixed by the starting material. However, commercial "2-amino-4-chlorothiophenol" often contains traces of the 5-chloro isomer (which yields the 6-chloro benzothiazole).

-

Primary Impurity: Disulfide dimers (oxidation of the thiol) or hydrolysis products (amide instead of nitrile).

Workflow: The Validation Triad

The following logic flow dictates the analytical strategy.

Figure 1: The Analytical Triad. A sequential workflow where each step validates a specific structural feature.

Spectroscopic Characterization Protocols

Mass Spectrometry (MS): The Chlorine Fingerprint

Objective: Confirm molecular formula (

-

Methodology: ESI-MS (Positive Mode) or GC-MS.

-

The Diagnostic Signal: Chlorine has two stable isotopes,

(75.78%) and -

Validation Criterion:

-

Look for the molecular ion

at m/z 209 (based on -

Crucial Check: You must observe an

peak at m/z 211 with an intensity approximately 1/3rd of the parent peak. This 3:1 ratio is the definitive signature of a monochlorinated species.

-

Infrared Spectroscopy (FT-IR): The Nitrile Beacon

Objective: Confirm the integrity of the acetonitrile side chain.

-

Methodology: ATR-FTIR (Solid state).

-

Key Absorbances:

-

Nitrile (

): A sharp, distinct band at 2200–2260 cm⁻¹ . Absence of this peak suggests hydrolysis to the amide or carboxylic acid. -

Aromatic (

): 1400–1600 cm⁻¹. -

C-Cl Stretch: 600–800 cm⁻¹ (often obscured in fingerprint region, less reliable than MS).

-

Nuclear Magnetic Resonance (NMR): The Regiochemical Proof

Objective: Differentiate the 5-chloro isomer from the 6-chloro isomer. This is the most technically demanding section.

Solvent: DMSO-

Proton (

) NMR Analysis

The benzothiazole ring protons form an ABX system (or AMX depending on field strength).

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 4.60 - 4.80 | Singlet (s) | 2H | The methylene protons are isolated (no neighbors). The shift is deshielded by the aromatic ring and the nitrile. | |

| 7.45 - 7.55 | Doublet of Doublets (dd) | 1H | Ar-H (C6) | Coupled to C7 (ortho) and C4 (meta). |

| 8.00 - 8.10 | Doublet (d) | 1H | Ar-H (C7) | Coupled strongly to C6 ( |

| 8.15 - 8.25 | Doublet (d) | 1H | Ar-H (C4) | The Diagnostic Peak. Weak meta-coupling to C6 ( |

The "Senior Scientist" Insight: To confirm the 5-chloro position:

-

Identify the proton at C4 (between the N and the Cl). It appears as a doublet with a small coupling constant (

, meta-coupling). -

If the molecule were 6-chloro , the isolated proton would be at C7. However, C7 is adjacent to S, while C4 is adjacent to N. The chemical shift of the isolated proton helps confirm the position, but the coupling pattern of the remaining two protons is definitive.

-

5-Cl Pattern: One large coupling (

) and one small coupling ( -

6-Cl Pattern: Similar, but shifts differ. The C4 proton in the 5-Cl isomer is typically more deshielded due to the inductive effect of the adjacent Nitrogen and the Chlorine.

-

Carbon (

) NMR Analysis

Look for 9 distinct carbon signals .

-

Aliphatic: ~21-23 ppm (

). -

Nitrile: ~115-117 ppm (

). -

Aromatic/Heterocyclic: 6 signals between 120-155 ppm.

-

C2 (Thiazole): The most deshielded carbon, typically ~160-165 ppm.

Visualizing the Regiochemistry Logic

The following diagram illustrates the coupling logic required to interpret the NMR data correctly.

Figure 2: NMR Coupling Network. The detection of meta-coupling between H4 and H6 is critical for assigning the 5-chloro position.

Experimental Protocol (SOP)

Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the dried solid.

-

Solvent: Add 0.6 mL of DMSO-

.-

Note:

can be used, but benzothiazoles often show superior solubility and peak resolution in DMSO.

-

-

Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

Data Acquisition Parameters

-

Pulse Sequence: Standard 1H ZG30.

-

Scans: Minimum 16 scans (to resolve the small meta-coupling satellites).

-

Spectral Width: -2 to 14 ppm.

References

-

Synthesis of Benzothiazole Derivatives

- Title: Efficient Synthesis of 2-Substituted Benzothiazoles.

- Source:Journal of the Brazilian Chemical Society, Vol. 21, No. 11, 2010.

-

URL:[Link]

-

Spectroscopic Data of Benzothiazoles

- Title: Synthesis and Pharmacological Evalu

- Source:European Journal of Medicinal Chemistry.

-

URL:[Link] (Landing Page)

-

NMR Interpretation Guide

- Title: Structure Elucidation by NMR in Organic Chemistry (Pretsch/Clerc).

- Source:Springer Reference.

-

URL:[Link]

Technical Guide: Therapeutic Targets & Mechanisms of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile

This guide provides an in-depth technical analysis of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile , positioning it as both a direct covalent warhead and a privileged scaffold for high-affinity kinase inhibitors.

Executive Summary

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile (hereafter referred to as CB-ACN ) represents a "Linchpin Scaffold" in medicinal chemistry. It possesses a dual therapeutic identity:

-

Direct Activity: The electrophilic nitrile moiety serves as a reversible covalent warhead targeting Cysteine Proteases (e.g., Cathepsins).

-

Derivatized Activity: The active methylene group allows for rapid transformation into Styrylbenzothiazoles , a class of potent Tyrosine Kinase Inhibitors (EGFR/VEGFR) and Amyloid-

imaging agents .

The 5-chloro substituent is critical; it enhances lipophilicity (

Chemical Profile & Reactivity

Understanding the reactivity of CB-ACN is prerequisite to exploiting its biological targets.

| Feature | Chemical Nature | Biological Implication |

| Nitrile Group (-CN) | Electrophilic Carbon | Acts as a "Warhead" for nucleophilic attack by active-site Cysteine thiolates (Cys-SH). |

| Methylene (-CH₂-) | High Acidity ( | Facilitates Knoevenagel condensation to form styryl derivatives (extended |

| 5-Cl Substituent | Lipophilic/Electron-withdrawing | Increases membrane permeability; modulates electron density of the benzothiazole ring. |

| Benzothiazole Core | Planar Heterocycle | DNA intercalation and |

Primary Therapeutic Targets

Target A: Cysteine Proteases (Direct Mechanism)

Mechanism: Reversible Covalent Inhibition The nitrile group of CB-ACN functions as a "soft" electrophile. In the active site of cysteine proteases (such as Cathepsin K or Papain ), the catalytic cysteine thiolate attacks the nitrile carbon, forming a Thioimidate Adduct .

-

Therapeutic Application: Osteoporosis (Cathepsin K), Parasitic infections (Cruzipain), and Viral replication (Viral proteases).

-

Advantage: Unlike irreversible epoxide or halomethyl ketone inhibitors, nitrile adducts are often reversible, reducing off-target toxicity.

Target B: Epidermal Growth Factor Receptor (EGFR) (Derivatized)

Mechanism: ATP-Competitive Inhibition Upon condensation with aromatic aldehydes, CB-ACN yields 2-Styrylbenzothiazoles . These derivatives mimic the adenine ring of ATP, fitting into the ATP-binding pocket of tyrosine kinases.

-

Key Interaction: The benzothiazole nitrogen accepts a hydrogen bond from the hinge region of the kinase (e.g., Met793 in EGFR).

-

Therapeutic Application: Non-Small Cell Lung Cancer (NSCLC), Breast Cancer.

Target C: Amyloid-Beta Aggregates (Derivatized)

Mechanism:

-

Therapeutic Application: Alzheimer’s Disease (Diagnostic Imaging Probes).

Mechanistic Visualizations

Diagram 1: The CB-ACN Versatility Hub

This diagram illustrates how the core scaffold diverges into distinct therapeutic classes.

Caption: Divergent therapeutic pathways of CB-ACN based on reactive site utilization.

Diagram 2: Cysteine Protease Inhibition Mechanism

The molecular mechanism of the "Nitrile Warhead" reacting with the catalytic dyad.

Caption: Kinetic mechanism of reversible covalent inhibition of Cysteine Proteases by CB-ACN.

Experimental Protocols

Protocol A: Synthesis of Styrylbenzothiazole Derivatives (Knoevenagel Condensation)

To generate EGFR-targeting agents.

-

Reagents:

-

CB-ACN (1.0 eq)

-

Substituted Benzaldehyde (e.g., 4-N,N-dimethylaminobenzaldehyde) (1.0 eq)

-

Catalyst: Piperidine (0.1 eq)

-

Solvent: Ethanol (EtOH)

-

-

Procedure:

-

Dissolve CB-ACN and the aldehyde in absolute EtOH.

-

Add piperidine dropwise.

-

Reflux the mixture for 4–6 hours (Monitor via TLC, Mobile Phase: Hexane/Ethyl Acetate 7:3).

-

Cool to room temperature. The precipitate (styryl derivative) will crystallize.

-

Filter and wash with cold ethanol.

-

Recrystallize from EtOH/DMF.

-

-

Validation:

-

1H NMR: Look for the disappearance of the singlet at

ppm (methylene protons) and appearance of vinylic protons (

-

Protocol B: Cysteine Protease Inhibition Assay (FRET)

To validate direct "warhead" activity against Cathepsin B.

-

Materials:

-

Enzyme: Recombinant Human Cathepsin B.

-

Substrate: Z-Arg-Arg-AMC (Fluorogenic).

-

Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA.

-

-

Workflow:

-

Pre-incubation: Incubate Cathepsin B (10 nM) with varying concentrations of CB-ACN (

) for 30 minutes at 37°C. -

Initiation: Add Z-Arg-Arg-AMC substrate (

). -

Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) for 60 minutes.

-

Analysis: Plot

vs. [Inhibitor] to determine

-

References

-

Cysteine Protease Inhibition Mechanism

-

Benzothiazole Anticancer Activity

-

Styrylbenzothiazole Synthesis & Targets

- Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency.

- Source:RSC Advances.

-

URL:[Link]

-

Nitrile Warhead Reactivity

Sources

- 1. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 6. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile, a key heterocyclic intermediate in medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, physicochemical properties, and its significant role as a scaffold in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers engaged in drug discovery and organic synthesis, offering insights into the strategic utilization of this versatile molecule.

Nomenclature and Chemical Identity: Establishing a Foundational Understanding

Precise identification of a chemical entity is paramount for effective scientific communication and research. While 2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile does not have widely recognized trade names due to its primary role as a research chemical and synthetic intermediate, a systematic understanding of its nomenclature is crucial.

Synonyms:

The synonyms for this compound are logically derived from the nomenclature of its parent compound, 2-(1,3-benzothiazol-2-yl)acetonitrile. The presence of a chlorine atom at the 5-position of the benzothiazole ring is the key distinguishing feature.

-

5-Chloro-2-(cyanomethyl)benzothiazole

-

(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile

-

5-Chlorobenzothiazol-2-ylacetonitrile

Chemical Structure and Properties:

The foundational structure consists of a benzene ring fused to a thiazole ring, forming the benzothiazole core. A chloro group is substituted at the 5-position of the benzene ring, and an acetonitrile group is attached to the 2-position of the thiazole ring.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂S | N/A |

| Molecular Weight | 208.67 g/mol | N/A |

| CAS Number | Not explicitly assigned; parent compound is 56278-50-3 | [1][2] |

| Appearance | Likely a solid, crystalline substance | [1] |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water | [1] |

Synthesis Strategies: Pathways to a Versatile Intermediate

While a specific, detailed protocol for the synthesis of 2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for synthesizing benzothiazole derivatives. The most probable pathway involves the cyclization of a substituted o-aminothiophenol with a suitable reagent to introduce the cyanomethyl group.

A likely precursor for this synthesis is 2-amino-4-chlorobenzenethiol . The general synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenols with various electrophiles.[3]

Proposed Synthetic Workflow:

A plausible synthetic pathway for the target compound.

Detailed Experimental Protocol (Hypothesized):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chlorobenzenethiol in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Reagent Addition: To this solution, add an equimolar amount of malononitrile. The reaction may be catalyzed by a mild acid or base.

-

Reaction Conditions: The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure 2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile.

This proposed synthesis is based on the known reactivity of 2-aminothiophenols with compounds containing active methylene groups like malononitrile.[4][5]

The Role in Drug Discovery and Medicinal Chemistry: A Scaffold for Innovation

The benzothiazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[5][6] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The introduction of a chlorine atom at the 5-position and an acetonitrile group at the 2-position of the benzothiazole ring in 2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile provides a versatile platform for further chemical modifications to develop novel drug candidates.

Signaling Pathways and Molecular Targets:

The specific biological targets of compounds derived from 2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile would depend on the subsequent modifications. However, the benzothiazole nucleus is known to interact with a variety of biological targets.

Potential therapeutic applications of derivatives.

The acetonitrile group is a particularly useful functional handle for further synthetic transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to generate more complex heterocyclic systems. This chemical versatility allows for the exploration of a vast chemical space in the quest for new drugs. For instance, derivatives of 2-amino-5-chlorobenzothiazole have been synthesized and investigated for their biological activities.[7]

Safety and Handling: A Prudent Approach

Hazard Summary of the Parent Compound (CAS 56278-50-3):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Skin Irritation: Causes skin irritation.[8]

-

Eye Irritation: Causes serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

Given the presence of a chlorine atom, which can sometimes enhance toxicity, it is prudent to handle 2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile with a high degree of caution until specific toxicological data becomes available.

Analytical Characterization: Ensuring Purity and Identity

The structural confirmation and purity assessment of 2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile would rely on standard analytical techniques employed in organic chemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure, confirming the positions of the chloro and acetonitrile substituents on the benzothiazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitrile group (C≡N stretch) and the aromatic C-H and C=C bonds of the benzothiazole core.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.

While specific spectral data for 2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile is not provided here, researchers synthesizing this compound should perform these analyses to validate their results. The spectral data for the parent compound, 2-(1,3-benzothiazol-2-yl)acetonitrile, is available in public databases and can serve as a useful reference.[8]

Conclusion and Future Perspectives

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its strategic importance lies in the combination of the pharmacologically relevant benzothiazole scaffold with a reactive acetonitrile handle and a modifying chloro substituent. While detailed studies on this specific molecule are not abundant, its potential for derivatization makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery. Future research efforts focused on the synthesis and biological evaluation of derivatives of 2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile are likely to yield novel compounds with promising pharmacological profiles.

References

-

Semantic Scholar. Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

-

RSC Publishing. Recent advances in the synthesis of 2-substituted benzothiazoles: a review. [Link]

-

PubChem. 2-(1,3-Benzothiazol-2-yl)acetonitrile. [Link]

-

Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]

-

Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. [Link]

-

MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

Sources

- 1. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzothiazole synthesis [organic-chemistry.org]

- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 8. scispace.com [scispace.com]

Methodological & Application

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile as a building block in organic synthesis

This Application Note is designed for research chemists and drug discovery scientists. It details the utility of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile as a versatile C-H acidic building block for constructing complex heterocyclic scaffolds and functional materials.

Introduction & Chemical Profile[1][2][3][4][5][6]

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a specialized heterocyclic building block characterized by a highly acidic methylene group flanked by a nitrile and an electron-deficient benzothiazole ring. This "active methylene" functionality makes it an exceptional nucleophile in condensation reactions and a precursor for fused heterocyclic systems (e.g., pyrido[2,1-b]benzothiazoles) widely explored in medicinal chemistry for antimicrobial, anticancer, and antiviral properties.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| Chemical Name | 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile |

| Molecular Formula | C₉H₅ClN₂S |

| Molecular Weight | 208.67 g/mol |

| Core Reactivity | C-H Acidity (Active Methylene), Nucleophilic Addition |

| Key Applications | Knoevenagel condensations, Heterocyclic annulation, Azo dyes, Fluorescent sensors (AIE) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol, Acetonitrile |

Synthesis of the Building Block

Before utilizing this reagent, it is often synthesized in-house or verified for purity.[1] The most robust route involves the condensation of 2-amino-5-chlorothiophenol with malononitrile.

Protocol A: Synthesis from 2-Amino-5-chlorothiophenol

Mechanism: Cyclocondensation followed by elimination of ammonia.[1]

-

Reagents: 2-Amino-5-chlorothiophenol (10 mmol), Malononitrile (11 mmol), Ethanol (20 mL), Cat. Piperidine or Acetic Acid.[1]

-

Procedure:

-

Dissolve 2-amino-5-chlorothiophenol in absolute ethanol.

-

Add malononitrile dropwise with stirring.[1]

-

Add a catalytic amount (2-3 drops) of piperidine or glacial acetic acid.[1]

-

Reflux the mixture for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3).[1]

-

Cool the reaction mixture to room temperature. The product usually precipitates as a solid.[1]

-

Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.[1]

-

-

Yield: Typically 75–85%.[1]

-

Validation: 1H NMR (DMSO-d6) should show a singlet for the CH₂ group around δ 4.5–4.8 ppm.[1]

Key Synthetic Applications & Protocols

The utility of this building block stems from the divergent reactivity of its methylene group.[1]

Workflow Visualization

Caption: Divergent synthesis pathways from the 2-benzothiazolylacetonitrile scaffold.

Protocol B: Knoevenagel Condensation (Synthesis of Bioactive Styryls)

This is the most common application.[1] The resulting acrylonitriles often exhibit Aggregation-Induced Emission (AIE) and are potent kinase inhibitors.[1]

Reaction:

Step-by-Step:

-

Setup: In a round-bottom flask, mix 2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile (1.0 equiv) and the appropriate aromatic aldehyde (1.0 equiv).

-

Solvent System: Use Ethanol (10 mL per mmol). For difficult substrates, use Acetic Acid/Ammonium Acetate or Toluene/Piperidine.[1]

-

Catalysis: Add catalytic piperidine (0.1 equiv).

-

Reflux: Heat to reflux for 2–4 hours.

-

Observation: The solution often changes color (yellow to orange/red) due to extended conjugation.[1]

-

-

Work-up: Cool to 0°C. The product precipitates. Filter and wash with cold ethanol.[1]

-

Purification: Recrystallize from DMF/Ethanol mixtures.

-

Troubleshooting:

-

No precipitate? Pour into crushed ice.

-

Low yield? Try microwave irradiation (140°C, 10 min) for faster kinetics.[1]

-

Protocol C: Synthesis of Pyrido[2,1-b]benzothiazoles (Fused Ring Construction)

This protocol utilizes the scaffold to build a third ring fused to the benzothiazole nitrogen, a privileged structure in antiviral research.[2][1]

Step 1: Enaminonitrile Formation

-

Reflux the scaffold (1 equiv) in neat DMF-DMA (Dimethylformamide dimethyl acetal) (3 equiv) for 3 hours.

-

Remove excess DMF-DMA under reduced pressure.[1]

-

The residue is the enaminonitrile intermediate.[1] Use directly or recrystallize from toluene.[1]

Step 2: Cyclization

-

React the enaminonitrile with an active methylene compound (e.g., diethyl malonate) or an electron-deficient alkyne in refluxing acetic acid or ethanol/NaOEt.[1]

-

Mechanism: Michael addition followed by intramolecular cyclization involving the benzothiazole nitrogen.[1]

Medicinal Chemistry Applications

The 5-chloro substituent on the benzothiazole ring enhances lipophilicity (LogP), often improving membrane permeability compared to the unsubstituted analog.[1]

-

Anticancer Agents: Derivatives synthesized via Protocol B (using indole-3-carboxaldehyde or substituted benzaldehydes) have shown IC50 values in the micromolar range against MCF-7 and HeLa cell lines.[1]

-

Antimicrobial: The hydrazones formed via diazonium coupling (Branch 3 in diagram) mimic sulfa drugs and have demonstrated efficacy against Gram-positive bacteria (S. aureus).[1]

-

Fluorescent Probes: The "push-pull" electronic structure (Benzothiazole acceptor + Styryl donor) makes these compounds excellent sensors for cyanide (nucleophilic attack at the vinyl group) or pH changes.[1]

References

-

Synthesis & Reactivity: Journal of Chemical Research, 2001, 421-423.[1] (Synthesis of pyrido[2,1-b]benzothiazoles from 2-benzothiazoleacetonitrile).

-

Knoevenagel Condensation: EvitaChem Application Note, "Benzothiazole-2-acetonitrile as a versatile building block."

-

Medicinal Applications: Molecules, 2009, 14, "Studies with Azinylacetonitriles."[1] (Reactivity with DMF-DMA).

-

Review of Benzothiazoles: Journal of Synthetic Chemistry, 2023, "Recent Advances in Synthesis of Benzothiazole Compounds."[1]

-

Acidity Data: Chemistry LibreTexts, "Acidity of Alpha Hydrogens." (General pKa context for alpha-nitrile heterocycles).

Sources

Antimicrobial screening of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile

Application Note: Antimicrobial Profiling and Synthetic Utility of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile

Executive Summary & Scientific Rationale

This guide details the experimental framework for evaluating 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile (hereafter referred to as CBA-2 ). The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, possessing inherent affinity for diverse biological targets, including bacterial DNA gyrase and eukaryotic kinases.

Why Screen CBA-2? While often utilized as a Knoevenagel condensation intermediate for synthesizing hydrazones or Schiff bases, the CBA-2 core possesses intrinsic bioactivity. The 5-chloro substitution enhances lipophilicity (LogP), improving membrane permeability compared to the unsubstituted parent, while the acetonitrile moiety at position 2 acts as a potential polar binding handle or a latent reactive group.

Scope of Application:

-

Primary Screening: Determination of Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens.

-

Pharmacodynamics: Time-Kill kinetics to distinguish bacteriostatic vs. bactericidal action.

-

Mechanistic Validation: In silico docking protocols targeting DNA Gyrase B (GyrB).

Chemical Handling & Solubilization

Compound Profile:

-

Molecular Formula: C₉H₅ClN₂S

-

Hazards: Nitrile derivatives are potentially toxic; handle in a fume hood.

-

Solubility Challenge: CBA-2 is a planar, aromatic system with low aqueous solubility. Improper solubilization is the #1 cause of false negatives in screening.

Preparation Protocol:

-

Primary Stock (10 mg/mL): Dissolve CBA-2 in 100% DMSO (Dimethyl Sulfoxide). Vortex for 2 minutes. If precipitation persists, sonicate at 40 kHz for 5 minutes.

-

Working Stock: Dilute the Primary Stock into the assay medium (e.g., Mueller-Hinton Broth).

-

Critical Constraint: The final concentration of DMSO in the bacterial assay well must not exceed 1% (v/v) . Higher concentrations inhibit bacterial growth non-specifically, invalidating the assay.

-

Protocol A: High-Throughput MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines [1]. Objective: Quantify the lowest concentration of CBA-2 that visibly inhibits bacterial growth.

Experimental Workflow

Figure 1: Standardized workflow for broth microdilution screening.

Step-by-Step Methodology

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).

-

Suspend in saline to match the 0.5 McFarland turbidity standard (approx.

CFU/mL). -

Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a final assay density of

CFU/mL.

-

-

Plate Setup (96-well):

-

Incubation:

-

Seal plates with breathable film. Incubate at 35 ± 2°C for 16–20 hours in ambient air.

-

-

Readout & Validation:

-

Visual: Look for turbidity (cloudiness). The MIC is the first clear well.

-

Resazurin Enhancement (Optional): Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic reduction). This removes subjective visual errors.

-

Data Analysis Table:

| Well Condition | Turbidity | Resazurin Color | Interpretation |

| CBA-2 (High Conc.) | Clear | Blue | Inhibited |

| CBA-2 (MIC) | Clear | Blue | Threshold |

| CBA-2 (Low Conc.) | Cloudy | Pink | Growth |

| Growth Control | Cloudy | Pink | Valid Assay |

| Sterility Control | Clear | Blue | Valid Assay |

Protocol B: Time-Kill Kinetics

Objective: Determine if CBA-2 is bacteriostatic (inhibits growth) or bactericidal (kills >99.9% of inoculum).

-

Setup: Prepare tubes with CBA-2 at 2× MIC and 4× MIC . Inoculate with

CFU/mL. -

Sampling: Remove aliquots at T = 0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight.

-

Calculation: Plot

vs. Time.-

Bactericidal:

reduction (99.9% kill) within 24 hours. -

Bacteriostatic:

reduction.

-

Protocol C: In Silico Mechanism of Action (GyrB Targeting)

Benzothiazoles are known to target the ATP-binding pocket of bacterial DNA Gyrase B [2]. The 5-chloro group on CBA-2 is hypothesized to occupy a hydrophobic pocket, enhancing binding affinity.

Molecular Docking Workflow

Figure 2: Computational workflow for validating GyrB binding affinity.

Key Interaction Checkpoints:

-

Asp73: Look for H-bond interactions with the nitrile nitrogen.[3]

-

Val43/Ile78: Hydrophobic interaction with the 5-chloro-benzothiazole ring.[3]

-

Arg76: Cation-

stacking with the aromatic core.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][5] Wayne, PA: CLSI.[4]

-

Hrast, M., et al. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. ACS Medicinal Chemistry Letters.

- Sahu, P.K., et al. (2013). Therapeutic potential of benzothiazole derivatives: A comprehensive review. European Journal of Medicinal Chemistry.

- Keri, R.S., et al. (2015). Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Chemical Biology & Drug Design.

Sources

Application Note: Strategic Utilization of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile in Drug Discovery

Executive Summary

This guide details the operational frameworks for utilizing 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile (referred to herein as CBA ) as a pivotal intermediate in medicinal chemistry.

The benzothiazole moiety is a "privileged scaffold" in drug discovery, serving as a bioisostere for purine and indole systems. The specific incorporation of the 5-chloro substituent enhances lipophilicity and metabolic stability, while the 2-acetonitrile group provides a highly reactive "CH-acidic" handle. This application note focuses on leveraging CBA to synthesize acrylonitrile-based Michael acceptors (potential covalent inhibitors) and fused tricyclic heterocycles targeting kinase pathways (e.g., EGFR, PI3K).

Chemical Profile & Reactivity Logic

Understanding the electronic distribution of CBA is prerequisite to successful protocol execution.

Physico-Chemical Properties

| Property | Value / Description | Impact on Protocol |

| Molecular Weight | 208.67 g/mol | Ideal for fragment-based drug design (FBDD). |

| Acidity (pKa) | ~9–11 (Methylene protons) | Allows deprotonation by weak bases (e.g., Piperidine, |

| Lipophilicity | Moderate to High | The 5-Cl atom increases logP, aiding membrane permeability. |

| Reactivity Class | 1,3-Dinucleophile (potential) | The methylene carbon is the primary nucleophile; the nitrile nitrogen is secondary. |

Mechanistic Insight: The "CH-Acidic" Switch

The utility of CBA relies on the methylene group located between the electron-withdrawing nitrile and the benzothiazole ring. The benzothiazole ring (specifically the

Application Protocol A: Synthesis of Acrylonitrile Libraries (Knoevenagel Condensation)

Objective: To synthesize a library of 3-substituted-2-(5-chloro-1,3-benzothiazol-2-yl)acrylonitriles. Therapeutic Rationale: These derivatives often act as Michael Acceptors , capable of forming covalent bonds with cysteine residues in the ATP-binding pockets of kinases or acting as DNA intercalators.

Materials

-

Substrate: 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile (1.0 equiv)

-

Electrophile: Diverse aromatic/heteroaromatic aldehydes (1.0–1.1 equiv)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH) – Green Chemistry compliant

-

Catalyst: Piperidine (0.1 equiv) or Triethylamine (

)

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve CBA (1.0 mmol) in Ethanol (10 mL).

-

Note: Heating to 40°C may be required for complete dissolution due to the chlorination.

-

-

Addition: Add the substituted aromatic aldehyde (1.0 mmol).

-

Catalysis: Add catalytic piperidine (3–5 drops).

-

Observation: A color change (often yellow to orange/red) usually occurs immediately, indicating carbanion formation and conjugation.

-

-

Reflux: Heat the reaction mixture to reflux (78°C) for 2–4 hours.

-

Validation: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The disappearance of the aldehyde spot confirms completion.

-

-

Isolation: Cool the mixture to room temperature, then chill in an ice bath (0–4°C). The product typically precipitates out.

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst. Recrystallize from EtOH/DMF if necessary.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Product is too soluble in EtOH. | Add water dropwise to induce precipitation or switch solvent to |

| Low Yield | Aldehyde is electron-rich (deactivated). | Increase catalyst load or switch to microwave irradiation (120°C, 10 min). |

| Side Products | Aldol condensation of aldehyde (rare). | Ensure CBA is fully dissolved before adding base. |

Application Protocol B: Construction of Fused Pyrimido-Benzothiazoles

Objective: To synthesize fused tricyclic systems (5-amino-pyrimido[2,1-b][1,3]benzothiazoles). Therapeutic Rationale: These structures mimic the adenosine core of ATP, making them potent scaffolds for competitive kinase inhibition.

Methodology

-

Reactants: Mix CBA (1.0 mmol) with an aryl isothiocyanate (1.0 mmol) in DMF.

-

Base: Add pulverized Potassium Hydroxide (KOH, 1.0 equiv).

-

Conditions: Stir at room temperature for 6–8 hours.

-

Mechanism: The CBA carbanion attacks the isothiocyanate. The resulting intermediate undergoes intramolecular cyclization (N-attack on the nitrile) to fuse the pyrimidine ring onto the benzothiazole.

Visualizing the Workflow

The following diagram illustrates the decision matrix for utilizing CBA in a drug discovery campaign.

Figure 1: Strategic workflow for derivatizing 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile into bioactive libraries.

Mechanistic Pathway (Knoevenagel)

Understanding the electron flow is critical for troubleshooting failed reactions.

Figure 2: Kinetic pathway of the base-catalyzed condensation reaction.

Structure-Activity Relationship (SAR) Insights

When designing derivatives using this protocol, consider the following SAR rules established in literature:

-

The 5-Chloro Substituent:

-

Role: Halogen bonding and lipophilicity modulation.

-

Insight: Do not remove. The 5-Cl analog typically shows 2-5x higher potency against Gram-positive bacteria and cancer cell lines compared to the unsubstituted benzothiazole, likely due to enhanced penetration into hydrophobic pockets.

-

-

The Nitrile Group (-CN):

-

Role: Electron withdrawal.

-

Insight: Essential for the synthesis (activates the methylene). In the final product, it can interact with residues like Serine or Threonine in the target protein via hydrogen bonding.

-

-

The Aryl Side Chain (from Aldehyde):

-

Optimization: Introduction of electron-donating groups (e.g., -OMe, -NMe2) on the aldehyde phenyl ring generally increases cytotoxicity in these acrylonitrile systems by modulating the electrophilicity of the double bond.

-

References

-

PubChem. Compound Summary: 2-(benzothiazol-2-yl)acetonitrile derivatives. National Library of Medicine. [Link]

-

Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-(benzothiazol-2-yl)acetonitrile derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Vicini, P., et al. (2003). Biological studies on 1,2-benzisothiazole derivatives. Journal of Medicinal Chemistry. (Contextual grounding for benzothiazole scaffold utility). [Link]

-

Application Note Standard: Knoevenagel Condensation Protocols. Organic Chemistry Portal. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile

Ticket ID: BZT-CN-PUR-001 Topic: Troubleshooting Purification, Stability, and Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary: The "Active Methylene" Trap

Welcome to the technical support guide for 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile .

If you are experiencing low yields, "streaking" on chromatography columns, or products that turn pink/red upon storage, you are likely battling the Active Methylene Trap .[1] The methylene protons (

This acidity makes the compound susceptible to:

-

Deprotonation by basic impurities (even mild bases like alumina or basic silica).[1]

-

Oxidative dimerization (forming red/colored impurities).[1]

-

Aldol-type condensations during workup.

This guide prioritizes acid-stabilized purification and non-polar recrystallization to bypass these failure modes.[1]

Troubleshooting Modules

Module A: The "Pink/Red Product" Syndrome

User Question: "My crude solid was off-white, but after drying or standing on the bench, it turned pink (or reddish-brown). Is it decomposing?"

Diagnosis: This is a classic sign of oxidative instability or trace base contamination . The 5-chloro substituent increases the acidity of the methylene group compared to the unsubstituted parent, stabilizing the anion which can then oxidize to form colored dimers or oligomers.[1] It may also indicate unreacted 2-amino-4-chlorothiophenol (starting material), which oxidizes to disulfides.[1]

Corrective Protocol: Acidic Charcoal Recrystallization Do not rely solely on chromatography to remove colored impurities.[1] Use this "Self-Validating" recrystallization system:

-

Dissolution: Dissolve crude material in Toluene (approx. 10-15 mL/g) at reflux.[1]

-

Why Toluene? The 5-Cl atom reduces solubility in alcohols (like EtOH), making toluene a superior solvent for high recovery.[1]

-

-

Acidification: Add 1-2 drops of Glacial Acetic Acid per gram of product to the hot solution.

-

Adsorption: Add Activated Charcoal (5-10 wt%) and reflux for 10 minutes.

-

Filtration: Filter hot through a pre-warmed Celite pad (to prevent premature crystallization).

-

Crystallization: Reheat filtrate to reflux, then add Heptane (or Cyclohexane) dropwise until persistent cloudiness appears. Allow to cool slowly to RT, then to 0°C.

Validation: The resulting crystals should be white to pale yellow. If pink returns, the starting thiol was not fully consumed; perform a dilute NaOH wash on the crude material before recrystallization.

Module B: Chromatography Failures (Streaking & Poor Recovery)

User Question: "I tried purifying on a silica column using Hexane/EtOAc, but the compound streaks badly and I lost 40% of my mass."

Diagnosis: Standard Silica Gel (pH ~6.5–7.[1]0) often contains surface hydroxyls that can interact with the acidic methylene proton or the basic nitrogen of the benzothiazole, causing "tailing."[1] If you used Alumina , you likely deprotonated the compound, causing it to bind irreversibly.[1]

Corrective Protocol: Acid-Buffered Silica Chromatography

| Parameter | Recommendation | Scientific Rationale |

| Stationary Phase | Acidic Silica or Neutral Silica | Avoid Basic Alumina completely.[1] |

| Mobile Phase | Hexane / EtOAc + 0.5% Acetic Acid | The acid suppresses the ionization of the methylene group ( |

| Loading | DCM Liquid Load or Dry Load on Celite | Avoid dissolving in DMF/DMSO for loading; these polar solvents ruin separation resolution.[1] |

| Alternative | DCM / Acetonitrile | If Hex/EtOAc fails, use DCM with 0-5% MeCN.[1] Acetonitrile is aprotic and prevents silica dissolution better than Methanol.[1] |

Module C: Solubility & Oiling Out

User Question: "I tried recrystallizing from Ethanol, but it oiled out at the bottom of the flask."

Diagnosis: The 5-Chloro substituent significantly increases the lipophilicity (LogP) of the molecule.[1] Ethanol is often too polar, causing the hydrophobic product to phase-separate (oil) rather than nucleate crystals as the solution cools.[1]

Solubility Data & Solvent Selection:

| Solvent System | Solubility Rating | Outcome | Recommendation |

| Ethanol (100%) | Low (Hot) | Oiling Out | Avoid for 5-Cl derivative. |

| Toluene / Heptane | High (Hot) / Low (Cold) | Crystalline | Primary Choice. |

| Benzene | High | Crystalline | Effective (Ref.[1] 1.1), but toxic.[5] Use Toluene. |

| Acetonitrile | Moderate | Variable | Good for chromatography, risky for crystallization.[1] |

Visual Decision Guides

Figure 1: Purification Logic Flow

Use this decision tree to select the correct workflow based on your crude purity.

Caption: Decision tree prioritizing chemical washing and recrystallization over chromatography to minimize active methylene degradation.

Figure 2: The Active Methylene Instability Mechanism

Understanding why "Base is the Enemy."

Caption: The equilibrium between the stable neutral form and the reactive anion. Acidic conditions shift equilibrium left, preserving the product.[1]

Storage & Stability Specifications

-

Atmosphere: Store under Argon or Nitrogen.[1] The active methylene is sensitive to atmospheric oxygen over long periods.[1]

-

Temperature: 2–8°C is recommended.

-

Light: Protect from light (amber vials).[1] Benzothiazoles can undergo photo-oxidation.[1]

-

Shelf-Life: If purified via the "Acidic Toluene" method, stability is >12 months.[1] If purified on basic alumina, degradation may occur within weeks.

References

-

Synthesis and Recrystallization of Benzothiazolylacetonitriles

-

Acidity of Active Methylenes in Heterocycles

-

Chromatography Solvent Selection for Polar/Acidic Compounds

-

General Benzothiazole Synthesis & Stability

Sources

Heterocycle Synthesis Support Center: Benzothiazole Optimization

Status: Online | Tier: Senior Application Support | Topic: Benzothiazole Scaffolds

Welcome to the Technical Support Hub. I am Dr. Aris, Senior Application Scientist. Below you will find targeted troubleshooting guides for the synthesis of benzothiazoles. This scaffold is a privileged pharmacophore in drug discovery, but its synthesis is often plagued by oxidative dimerization of thiols, stalled intermediates, and harsh purification requirements.

We have structured this guide based on the most frequent "support tickets" received from medicinal chemistry teams.

Ticket #01: "My condensation reaction stalls at the intermediate. How do I drive it to completion?"

Diagnosis: The reaction between 2-aminothiophenol and an aldehyde proceeds via a two-step mechanism:

-

Condensation: Formation of the Schiff base (imine) and subsequent cyclization to a benzothiazoline intermediate.

-

Oxidation: Dehydrogenation (aromatization) of the benzothiazoline to the final benzothiazole .

If you isolate a product with a lower melting point than expected and an N-H stretch in the IR spectrum, your reaction has stalled at the benzothiazoline stage. This is a failure of the oxidative driver .

The Fix: Oxidative Tuning You must introduce a driving force to remove the two hydrogen atoms. While traditional methods use harsh oxidants (Pb(OAc)₄), modern protocols favor aerobic oxidation or mild organocatalysis.

Optimized Protocol: Metal-Free Aerobic Oxidative Condensation

Target: 2-Phenylbenzothiazole

Reagents:

-

2-Aminothiophenol (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Catalyst: Ammonium Iodide (NH₄I) (10 mol%) or Molecular Iodine (I₂)

-

Solvent: Ethyl Acetate or Ethanol (Green alternative)

-

Oxidant: O₂ (Balloon) or Open Air

Step-by-Step Methodology:

-

Charge: In a 25 mL round-bottom flask, dissolve 2-aminothiophenol (125 mg, 1 mmol) and benzaldehyde (106 mg, 1 mmol) in Ethanol (5 mL).

-

Catalyst Addition: Add NH₄I (14 mg, 0.1 mmol).

-

Activation: Attach a reflux condenser. If using an O₂ balloon, purge the headspace. If using open air, ensure vigorous stirring to maximize gas-liquid mass transfer.

-

Reaction: Heat to 60°C for 2–4 hours. Monitor via TLC (Eluent: Hexane/EtOAc 8:2). The intermediate benzothiazoline usually runs lower than the final benzothiazole.

-

Workup: Cool to room temperature. Add aqueous Na₂S₂O₃ (10%) to quench any residual iodine species. Extract with EtOAc (3 x 10 mL).

-

Purification: Dry over anhydrous Na₂SO₄ and concentrate. Recrystallize from hot ethanol.

Why this works: The iodide acts as a redox mediator, facilitating the transfer of electrons from the benzothiazoline intermediate to molecular oxygen, driving the equilibrium toward the aromatic product [1].

Visualizing the Pathway

Figure 1: Mechanistic pathway showing the critical oxidation step where reactions often stall.

Ticket #02: "I'm seeing massive disulfide byproducts. How do I stop the thiol dimerization?"

Diagnosis: 2-aminothiophenol is highly susceptible to oxidative dimerization, forming 2,2'-diaminodiphenyldisulfide . This is a competitive pathway, especially when the aldehyde is unreactive (sterically hindered or electron-rich) or when the oxidant is too strong/added too early.

Troubleshooting Matrix:

| Variable | Symptom | Adjustment |

| Atmosphere | Reaction turns yellow/opaque immediately before aldehyde addition. | Degas solvents. The thiol oxidizes in air. Keep under N₂ until the aldehyde is added. |

| Stoichiometry | Low yield of benzothiazole; high recovery of disulfide. | Excess Aldehyde. Use 1.2 eq of aldehyde to favor the cross-reaction over homocoupling. |

| Solvent | Poor solubility of the disulfide byproduct. | Switch to DMSO. DMSO acts as both solvent and mild oxidant, often suppressing disulfide formation in favor of cyclization [2]. |

Corrective Workflow: If you detect the disulfide (often a distinct spot on TLC):

-

Add Triphenylphosphine (PPh₃) (1.1 eq) to the reaction mixture.

-

Add water/acid catalyst.

-

PPh₃ reduces the disulfide back to the free thiol in situ, allowing it to re-enter the condensation cycle with the aldehyde.

Ticket #03: "We need a Green Chemistry compliant protocol. Can we eliminate chlorinated solvents?"

Diagnosis: Traditional methods often use DCM or Toluene with Lewis acids. For pharmaceutical scaling, Class 1 solvents must be avoided.

The Fix: Deep Eutectic Solvents (DES) or Glycerol Glycerol is a biodegradable, non-toxic solvent that promotes this reaction without added catalysts. The hydrogen-bonding network of glycerol activates the carbonyl group of the aldehyde and stabilizes the transition state [3].

Comparative Data: Solvent Efficiency Reaction: 2-aminothiophenol + benzaldehyde (80°C, 2 hours)

| Solvent System | Catalyst | Yield (%) | Green Score |

| Dichloromethane | BF₃·OEt₂ | 82% | Low (Toxic) |

| Toluene | p-TSA | 85% | Medium |

| Ethanol | I₂ (10 mol%) | 92% | High |

| Glycerol (Pure) | None | 94% | Excellent |

| Choline Chloride/Urea | None | 90% | Excellent |

Protocol: Catalyst-Free Glycerol Synthesis

-

Mix: Combine reagents (1:1 ratio) in pure glycerol.

-

Heat: Stir at 90°C for 1–2 hours. The mixture is heterogeneous initially but may homogenize.

-

Isolation: Cool the mixture. Add water. The product precipitates out (benzothiazoles are hydrophobic).

-

Filter: Filtration yields high-purity product. The glycerol/water filtrate can be concentrated and reused.

Visualizing the Green Workflow

Figure 2: Sustainable workflow using glycerol, allowing for simple precipitation workup and solvent recycling.

References

-

Nguyen, T. B. (2020). "Recent Advances in the Synthesis of Benzothiazoles." Advanced Synthesis & Catalysis.

-

Liao, Y., et al. (2018). "DMSO-Promoted Oxidative Cyclization for the Synthesis of Benzothiazoles." Tetrahedron Letters.

-

Maleki, B., et al. (2018). "Green Synthesis of Benzothiazoles using Glycerol as a Recyclable Solvent." Journal of Heterocyclic Chemistry.

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile stability and degradation issues

This technical guide functions as a specialized support center for 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile (CAS: 56278-50-3). It addresses the unique reactivity profile driven by its "active methylene" structural motif, providing actionable solutions for stability maintenance and impurity profiling.

Status: Operational | Role: Senior Application Scientist | Ticket: Stability & Degradation

Executive Summary: The "Active Methylene" Liability

While the benzothiazole ring and chlorine substituent provide chemical robustness, the stability of this compound is dictated by the C2-methylene bridge (

Implication: The compound is not just a static building block; it is a latent nucleophile. Improper storage or handling triggers spontaneous deprotonation, leading to oxidative dimerization or hydrolysis , particularly in the presence of moisture, light, or trace bases.

Module 1: Critical Stability Profile & Degradation Mechanisms

The Primary Threat: Oxidative Dimerization

The most common degradation pathway is not hydrolysis, but oxidative coupling. In the presence of oxygen and trace base (even from glass surfaces), the methylene proton is abstracted, forming a resonance-stabilized carbanion. Two radical species then couple to form a C-C linked dimer.

-

Symptom: Appearance of a colored (often yellow/orange) impurity that is highly lipophilic (late eluting on Reverse Phase HPLC).

-

Mechanism:

Secondary Threat: Nitrile Hydrolysis

While nitriles are generally stable, the electron-withdrawing benzothiazole ring activates the nitrile carbon toward nucleophilic attack by water.

-

Pathway: Nitrile

Primary Amide -

Trigger: Prolonged exposure to atmospheric moisture, especially in acidic environments.

Visualization: Degradation Pathways

The following diagram maps the kinetic pathways for degradation, highlighting the divergence between oxidative and hydrolytic routes.

Figure 1: Mechanistic divergence of degradation. Note that oxidative dimerization is often faster than hydrolysis under neutral storage conditions.

Module 2: Storage & Handling Protocols[2]

To mitigate the active methylene reactivity, strict environmental controls are required.

| Parameter | Recommendation | Technical Rationale |

| Temperature | 2–8°C (Refrigerated) | Reduces kinetic energy available for proton abstraction and autoxidation. |

| Atmosphere | Argon or Nitrogen | Essential. Displaces oxygen to prevent the radical-mediated dimerization pathway. |

| Container | Amber Glass | Blocks UV radiation which can promote radical formation at the benzylic-like position. |

| Solvents | Anhydrous / Non-basic | Avoid protic solvents (MeOH, EtOH) for long-term storage. Avoid amines (TEA, Pyridine) unless reacting immediately. |

| Desiccant | Required | Prevents moisture accumulation that catalyzes nitrile hydrolysis. |

Pro-Tip: If the solid turns from off-white to yellow/orange, it indicates surface oxidation. Recrystallization from cyclohexane or benzene/ethanol mixtures is often effective for purification [1].

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "My HPLC shows a new peak at a longer retention time (RRT ~1.2-1.3)."

Diagnosis: Oxidative Dimerization. The dimer is significantly more hydrophobic than the monomer because it contains two aromatic systems and has lost the polar C-H bonds.

-

Solution: Check your solvent quality. If the compound was dissolved in DMSO or DMF and left standing, trace basic impurities in the solvent likely catalyzed the dimerization. Prepare fresh samples in acidified acetonitrile (0.1% Formic Acid).

Issue 2: "The reaction yield is low, and I see a baseline smear."

Diagnosis: Knoevenagel Condensation (Self-Reaction). If you used a strong base (e.g., NaH, KOtBu) without an electrophile present, the carbanion may have reacted with the nitrile group of another molecule.

-

Solution: Always add the electrophile (aldehyde/halide) before or simultaneously with the base. Do not "pre-activate" the nucleophile for extended periods.

Issue 3: "There is a peak eluting earlier than my product."

Diagnosis: Hydrolysis (Amide formation).

-

Solution: This typically occurs in acidic aqueous buffers. Ensure your reaction pH is controlled. If this appears during storage, your desiccant is saturated.

Module 4: Analytical Validation Workflow

Use this decision tree to identify impurities and validate compound integrity before use in critical assays.

Figure 2: Diagnostic workflow for impurity identification based on Relative Retention Time (RRT).

Recommended HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Suppresses enolization/ionization).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Benzothiazole absorption) and 280 nm.

References

-

PrepChem. "Synthesis of (5-Chloro-2-benzothiazolylthio)acetonitrile." (Note: While referencing a thio-analog, the recrystallization protocols for benzothiazole acetonitriles are chemically analogous due to the heterocyclic core). Link

-

PubChem. "2-(1,3-Benzothiazol-2-yl)acetonitrile Compound Summary." National Center for Biotechnology Information. Link

-

Fisher Scientific. "Safety Data Sheet: 2-Benzothiazoleacetonitrile." (Provides baseline storage data for the class). Link

-

ChemGuide. "Hydrolysis of Nitriles." (Mechanistic grounding for Module 1.2). Link

Technical Support Center: Solubility Optimization for 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile

Ticket ID: #SOL-BTZ-5CL-001 Subject: Overcoming Assay Precipitation and False Positives for Lipophilic Benzothiazoles Assigned Scientist: Senior Application Scientist, Assay Development Group[1]

Executive Summary: The Dual Challenge

You are encountering issues with 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile . This scaffold presents a classic medicinal chemistry paradox: the very features that drive potency (planar aromatic stacking, lipophilic substituents like the 5-chloro group) act as liabilities in aqueous buffers.[2]

The 5-chloro substituent significantly increases the partition coefficient (LogP) compared to the parent benzothiazole, making this compound prone to two distinct failure modes:

-

Macroscopic Precipitation: The compound "crashes out" of solution upon dilution into aqueous buffer, reducing the effective concentration.[2]

-

Colloidal Aggregation: The compound forms sub-micrometer colloids that sequester proteins, leading to false positive inhibition (promiscuous inhibition).[2]

This guide provides a self-validating workflow to distinguish between these states and stabilize the compound for reliable assay data.

Part 1: Diagnostic Protocols (Is it Soluble?)

Before optimizing, you must diagnose the state of your compound.[2] Visual inspection is insufficient for detecting micro-precipitates or colloids.[1]

Q: How do I confirm if my compound is actually in solution during the assay?

A: Use the "Scatter-Based" Validation Method. Do not rely on absorbance alone.[1] Use a plate reader or nephelometer to detect light scattering, which indicates insolubility.[2]

Protocol: The OD600 Solubility Check

-

Prepare a Mock Assay Plate: Replicate your exact assay conditions (buffer, pH, temperature) without the enzyme/cells.[2]

-

Titrate the Compound: Perform a 2-fold serial dilution of the compound (e.g., 100 µM down to 0.1 µM).

-

Read Absorbance at 600-700 nm: Small molecules should not absorb light in this range.[1]

-

Result: If OD > 0.05 (above background), your compound is precipitating or forming colloids.[2]

-

Action: The concentration where OD spikes is your "Solubility Limit." Do not assay above this concentration.

-

Part 2: Solvent Systems & Preparation[1]

Q: My stock solution in DMSO looks cloudy or precipitates upon freezing. What is happening?

A: The "Water-Uptake" Crash. DMSO is hygroscopic.[1] If your DMSO absorbs atmospheric water, the solubility of lipophilic benzothiazoles drops drastically.[2]

Troubleshooting Steps:

-

Use Anhydrous DMSO: Always prepare stocks using fresh, anhydrous DMSO (stored over molecular sieves).[2]

-

Sonication is Mandatory: Benzothiazoles form tight crystal lattices.[1] Sonicate the stock for 5–10 minutes at 40°C to ensure monomeric dissolution before freezing.

-

Freeze/Thaw Discipline: Aliquot stocks to avoid repeated freeze-thaw cycles, which encourage crystal nucleation.[1][2]

Q: The compound precipitates immediately when I add it to the assay buffer. How do I fix this?

A: Switch to the "Intermediate Dilution" Method. Directly pipetting high-concentration DMSO stock (e.g., 10 mM) into aqueous buffer creates a local region of supersaturation, causing immediate "shock precipitation."[2]

The Intermediate Dilution Protocol:

-

Step 1 (Stock): Start with 10 mM stock in 100% DMSO.

-

Step 2 (Intermediate): Dilute 10-fold into a compatible solvent (e.g., 50% DMSO / 50% Water or pure Ethanol) to reach 1 mM.

-

Why? This lowers the hydrophobic shock.

-

-

Step 3 (Final): Dilute the Intermediate 100-fold into the rapidly stirring Assay Buffer.

-

Result: Final concentration 10 µM, Final DMSO 0.5%. The gradual polarity shift prevents crashing.

-

Solvent Compatibility Table:

| Solvent | Solubility Power | Biological Tolerance (Enzymatic) | Biological Tolerance (Cellular) | Notes |

| DMSO | High | < 5% (Target dependent) | < 0.5% (Toxic to many lines) | Gold standard.[1] Hygroscopic. |

| Ethanol | Moderate | < 2% | < 1% | Good alternative if DMSO inhibits the enzyme. |

| PEG-400 | High | < 10% | < 2% | Excellent for preventing re-crystallization.[1] |

| Acetonitrile | Moderate | < 2% | Toxic | Use only if the compound contains nitrile groups (like yours) to maintain stability, but generally avoided in bioassays.[2] |

Part 3: Advanced Formulation (Aggregation & PAINS)

Q: I see high potency (IC50 < 1 µM), but the data is erratic. Is this real activity?

A: Suspect Colloidal Aggregation (The "Shoichet" Mechanism). Benzothiazoles are notorious "aggregators." They form micelle-like particles that nonspecifically adsorb enzymes.[1] This is the #1 cause of false positives for this scaffold.

The Detergent Sensitivity Test (Critical Validation): To prove your activity is real (specific binding) and not aggregation:

-

Run Assay A: Standard conditions.

-

Run Assay B: Add 0.01% Triton X-100 (or Tween-80) to the assay buffer.

-

Analyze:

-

Activity Lost in B? The compound was an aggregator. False Positive.

-

Activity Retained in B? The compound is a specific inhibitor. True Positive.

-

Q: Can I use Cyclodextrins?

A: Yes, but with caution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) can solubilize the 5-chloro-benzothiazole by encapsulating the hydrophobic core.[1]

-

Pros: dramatically increases solubility.[1]

-

Cons: If the affinity of the compound for the cyclodextrin is higher than for your protein target, the cyclodextrin will "steal" the drug, causing a False Negative .[2]

-

Recommendation: Use non-ionic surfactants (Tween/Triton) first.[1][2] Use cyclodextrins only for in vivo formulation, not typically for in vitro screening.[2]

Part 4: Decision Tree & Workflow

The following diagram outlines the logical flow for troubleshooting solubility and aggregation issues with your compound.

Caption: Figure 1. Logical workflow for distinguishing between macroscopic precipitation, colloidal aggregation, and true specific binding.

Part 5: Chemical Stability Note

Warning on Nitrile Hydrolysis: While the benzothiazole ring is stable, the acetonitrile group (CH2-CN) at position 2 is susceptible to hydrolysis in basic conditions (pH > 8.[2]5) or by specific hydrolases, converting it to the amide or carboxylic acid.[2]

-

Check: If your assay runs overnight at pH > 8, confirm compound integrity via LC-MS. The appearance of a mass peak +18 (amide) or +19 (acid) indicates degradation.[2]

References

-

Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2]

-

Shoichet, B. K. (2006).[1][2] Screening in a spirit of false immediacy. Nature Chemical Biology, 2(9), 450-450.[1][2] (Seminal work on colloidal aggregation).

-

Feng, B. Y., & Shoichet, B. K. (2006).[2] A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols, 1(2), 550-553.[1][2]

-

Owen, S. C., et al. (2012).[2][4] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture.[4] ACS Chemical Biology, 7(8), 1429–1435.[2][4] [1][2]

-

Irwin, J. J., et al. (2015).[2][4] An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(17), 7076–7087.[2] [1][2]

Sources

Troubleshooting 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile crystallization

Case ID: BTZ-CN-5CL-CRYST Status: Active Support Support Level: Senior Application Scientist[1][2]

Diagnostic Matrix: Rapid Troubleshooting

Identify your specific issue below to jump to the relevant remediation strategy.

| Symptom | Probable Cause | Mechanistic Insight | Remediation Protocol |

| Oiling Out (Liquid-Liquid Phase Separation) | Solvent boiling point > Melting point of solvated impurity.[1][2] | The "oil" is a supersaturated solution of the product enriched with lipophilic impurities (likely disulfides) that depresses the melting point below the crystallization temperature. | Protocol A: Dual-Solvent Displacement (See below).[1][2] |

| Persistent Yellow/Orange Color | Oxidation of thiophenol starting material.[1][2] | Presence of Bis(2-amino-4-chlorophenyl)disulfide .[1][2] This impurity is structurally similar to the product and co-crystallizes, trapping chromophores in the lattice.[2][3] | Protocol B: Thiol-Scavenging Carbon Treatment.[1][2] |

| Low Yield / No Precipitation | Hyper-solubility in polar organics.[1][2] | The 5-Chloro substituent significantly increases lipophilicity compared to the parent benzothiazole, making it too soluble in pure Ethanol or Methanol.[2] | Switch to Toluene/Heptane system or induce nucleation with seed crystals at -20°C. |

| Hydrolysis Product (Amide) | High pH or wet solvents during synthesis.[1][2] | The acetonitrile group (-CH₂CN) is labile.[1][2] Under basic conditions (often used in condensation), it hydrolyzes to the amide (-CH₂CONH₂).[1][2][3] | Check IR for peak shift from ~2250 cm⁻¹ (CN) to ~1680 cm⁻¹ (C=O).[1][3] If present, re-synthesize; purification is inefficient.[1][2][3] |

Deep Dive: The "Oiling Out" Phenomenon

Context: The 5-chloro-benzothiazole scaffold is planar and aromatic, promoting π-π stacking.[1][2] However, the flexible acetonitrile arm disrupts packing.[1][2][3] When impurities (like unreacted 2-amino-4-chlorothiophenol) are present, they act as "molecular grease," preventing lattice formation.[1][2]

The Thermodynamic Trap

When you cool your solution, the system enters a region where a "liquid-liquid miscibility gap" exists before the solidus line.[2] Instead of nucleating crystals, the compound separates as a dense, impurity-rich oil.[2][3]